molecular formula C22H34N2 B1192208 AT-001

AT-001

Cat. No.: B1192208
M. Wt: 326.528
InChI Key: FALYKCYWERAVPH-PUZFROQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-001 is a novel nociceptin opioid receptor (NOP) partial agonist.

Scientific Research Applications

Photocatalytic Applications

AT-001, identified as anatase TiO2 with high energy {001} crystal facets, has significant applications in photocatalysis. It has been extensively studied for its efficiency in photocatalytic water-splitting, degradation of organic compounds, applications in dye-sensitized solar cells (DSSCs), selective photocatalysis, and use in Li-ion batteries. This material's high energy facets contribute to its exceptional photocatalytic properties (Tang Pen, 2014).

Cancer Research

This compound has also been explored in the field of cancer research. A study demonstrated that this compound, a relaxin hormone receptor antagonist, significantly curtailed the growth of androgen-independent human prostate tumor xenografts. This effect was achieved through a mechanism involving the downregulation of hypoxia-inducible factor 1 alpha and the hypoxia-induced response. The study supports the potential of this compound as an anti-hormonal therapy for advanced prostate cancer (Neschadim et al., 2014).

Cardiology and Diabetic Complications

In the field of cardiology, particularly related to diabetic complications, this compound has shown promising results. A phase 1/2 study evaluated this compound, a next-generation aldose reductase inhibitor (ARI), for its safety, tolerability, and efficacy in adults with type 2 diabetes. This study found that this compound showed dose-dependent inhibition of sorbitol and was well-tolerated with no significant adverse effects, supporting its further clinical development for preventing diabetes complications (Perfetti et al., 2020).

Properties

Molecular Formula

C22H34N2

Molecular Weight

326.528

IUPAC Name

1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline

InChI

InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+

InChI Key

FALYKCYWERAVPH-PUZFROQSSA-N

SMILES

CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-001;  AT 001;  AT001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT-001
Reactant of Route 2
AT-001
Reactant of Route 3
AT-001
Reactant of Route 4
AT-001
Reactant of Route 5
Reactant of Route 5
AT-001
Reactant of Route 6
AT-001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.